molecular formula C30H18O6 B8229449 5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde

5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde

Cat. No.: B8229449
M. Wt: 474.5 g/mol
InChI Key: BHIXLVGMLIPNMJ-UHFFFAOYSA-N
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Description

This compound, a highly symmetrical aromatic aldehyde, features a central benzene ring substituted with two 3,5-diformylphenyl groups at positions 3 and 5, along with additional formyl groups at positions 1 and 3 of the central ring. Its molecular architecture makes it a versatile ligand for constructing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), leveraging its aldehyde groups for dynamic covalent bonding (e.g., Schiff base formation).

Properties

IUPAC Name

5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O6/c31-13-19-1-20(14-32)5-25(4-19)28-10-29(26-6-21(15-33)2-22(7-26)16-34)12-30(11-28)27-8-23(17-35)3-24(9-27)18-36/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIXLVGMLIPNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki cross-coupling reactions to form the terphenyl core, followed by formylation reactions to introduce the formyl groups. The reaction conditions often involve the use of palladium catalysts, boronic acids, and appropriate solvents under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted terphenyl derivatives depending on the electrophile used.

Scientific Research Applications

5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The formyl groups and aromatic rings provide multiple binding sites, allowing for the formation of diverse coordination structures. These interactions can influence the electronic properties and reactivity of the resulting complexes .

Comparison with Similar Compounds

Functional Group Variations: Aldehydes vs. Carboxylic Acids

5-[3,5-Bis(3,5-Dicarboxyphenyl)phenyl]benzene-1,3-Dicarboxylic Acid (C30H18O12)

  • Structure : Replaces formyl (-CHO) groups with carboxylic acid (-COOH) groups.
  • Key Differences :
    • Reactivity : Carboxylic acids are less reactive than aldehydes in condensation reactions but enable coordination with metal ions in MOFs.
    • Applications : Primarily used in MOFs due to strong metal-carboxylate bonds, contrasting with the target compound’s suitability for COFs via reversible imine linkages .
  • Molecular Weight : 570.462 g/mol (vs. ~400–500 g/mol estimated for the aldehyde form).

Bridging Unit Modifications: Ethynyl vs. Benzene Core

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde (C18H10O4)

  • Structure : Features an ethynyl (-C≡C-) bridge linking two isophthalaldehyde units.
  • Synthetic Utility: Ethynyl-linked compounds are prized for π-conjugated materials, while the benzene core may enhance thermal stability .
  • Molecular Weight : 290.3 g/mol (simpler structure than the target compound).

Simpler Aldehyde Derivatives

5-Hydroxybenzene-1,3-Dicarbaldehyde (C8H6O3)

  • Structure : A minimal analog with hydroxyl (-OH) and aldehyde (-CHO) groups.
  • Key Differences :
    • Supramolecular Behavior : The hydroxyl group facilitates hydrogen-bonded networks in crystals, as observed in its layered crystalline structure. The target compound’s lack of hydroxyl groups likely reduces such interactions, favoring covalent bonding over supramolecular assembly .
    • Solubility : Hydroxyl groups improve solubility in polar solvents, whereas the target compound’s hydrophobicity may limit processing options.

1,3-Bis[3,5-Bis(trifluoromethyl)phenyl]urea

  • Comparison : The target compound’s aldehydes may pose similar risks, necessitating protective equipment (gloves, goggles) and proper ventilation during handling .

Biological Activity

5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde, also referred to as 1,3,5-Tris(p-formylphenyl)benzene, is a compound of significant interest in the field of organic chemistry and medicinal applications. Its unique structure allows for various biological activities that have been explored in recent research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C27H18O3
  • Molecular Weight : 390.43 g/mol
  • CAS Number : 118688-53-2
  • Melting Point : 230-234 °C
  • Boiling Point : Approximately 612.3 °C (predicted)

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The findings suggest that it possesses moderate antibacterial activity.

Research Findings : The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound can be attributed to its ability to interact with cellular components such as proteins and nucleic acids. Its aldehyde groups are reactive and can form covalent bonds with amino acids in proteins, leading to alterations in protein function and cellular signaling pathways.

Oxidative Stress Induction

The compound induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. This mechanism is particularly relevant in cancer therapy where the goal is to selectively induce cell death in malignant cells.

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